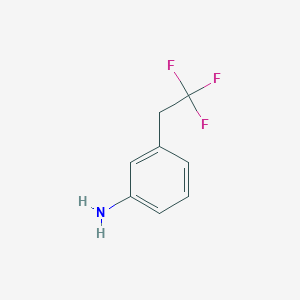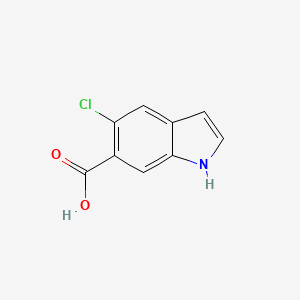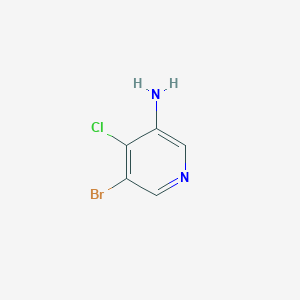
1-Bromo-2-(difluoromethoxy)-4-nitrobenzene
Overview
Description
“1-Bromo-2-(difluoromethoxy)-4-nitrobenzene” is a chemical compound . It is also known as “2-(Difluoromethoxy)bromobenzene” or "2-Bromo-2-methylpropane" .
Synthesis Analysis
The reactivity of bromo-substituted (difluoromethoxy)benzenes in direct arylation of heteroaromatics was studied. The use of only 1 mol% Pd(OAc) 2 catalyst promoted very efficiently such reactions .Molecular Structure Analysis
The molecular formula of the compound is C7H5BrF2O . The InChI code is 1S/C7H4BrF3O/c8-5-2-1-4 (9)3-6 (5)12-7 (10)11/h1-3,7H .Chemical Reactions Analysis
The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored .Physical And Chemical Properties Analysis
The molecular weight of the compound is 241.01 . It is a colorless to yellow liquid .Scientific Research Applications
1-Bromo-2-(difluoromethoxy)-4-nitrobenzene is a chemical compound with multifaceted applications in various fields of scientific research. One prominent area of application is its role as an intermediate in the synthesis of complex chemical compounds. For instance, derivatives like 1-(2-Bromoethoxy)-4-nitrobenzene have been identified as intermediates in the production of medicines such as dofetilide, which is used for treating arrhythmia. The synthesis of these compounds involves well-established chemical reactions, including the Williamson Reaction, and is optimized based on parameters like reaction temperature, solvent, time, and proportion (Zhai Guang-xin, 2006).
Additionally, the compound plays a significant role in the field of organic electronics. It has been used as a fluorescent inhibitor in polymer solar cells (PSCs) to improve device performance. The introduction of compounds like 1-Bromo-4-Nitrobenzene (1-Br-4-NB) to the active layer of PSCs has shown to enhance the power conversion efficiency significantly. This enhancement is attributed to the formation of charge transfer complexes, which facilitate the electron transfer process and improve the overall performance of the solar cells (G. Fu et al., 2015).
In the realm of vibrational spectroscopy, derivatives of 1-Bromo-2-(difluoromethoxy)-4-nitrobenzene have been studied for their vibrational characteristics. Compounds such as 1-bromo-2,4-difluorobenzene and its related derivatives have been analyzed through zero-order normal coordinate analysis to understand their in-plane and out-of-plane vibrations. This detailed analysis has led to unambiguous vibrational assignments of all the fundamentals of these molecules, providing valuable insights into their molecular structure and behavior (B. V. Reddy & G. Rao, 1994).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO3/c8-5-2-1-4(11(12)13)3-6(5)14-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFPRVLUZCLWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(difluoromethoxy)-4-nitrobenzene | |
CAS RN |
835633-47-1 | |
| Record name | 4-Bromo-3-(difluoromethoxy)nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1524572.png)





![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1524583.png)
![3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524584.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524587.png)
![4-Methylbenzo[d]thiazol-6-ol](/img/structure/B1524589.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1524591.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1524592.png)